molecular formula C15H15NO3 B3822402 n-Hydroxy-1,1-bis(4-methoxyphenyl)methanimine CAS No. 54150-63-9

n-Hydroxy-1,1-bis(4-methoxyphenyl)methanimine

Cat. No. B3822402
Key on ui cas rn: 54150-63-9
M. Wt: 257.28 g/mol
InChI Key: QTSWPNAWJHHXKG-UHFFFAOYSA-N
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Patent
US08114877B2

Procedure details

4,4′-Dimethoxybenzophenone (25 g, 103 mmol) is suspended in ethanol (150 mL) and pyridine (30 mL). Hydroxylamine hydrochloride (21.50 g, 310 mmol) is added and the reaction mixture is refluxed for 3 hours. The reaction mixture is allowed to cool and the solvent is removed in vacuo. The residue is partitioned between ethyl acetate (500 mL) and water (500 mL). The organic layer dried is over MgSO4, filtered and the solvent removed in vacuo. The title compound is obtained following crystallisation from ethylacetate/cyclohexane. 1H nmr (CDCl3, 400 MHz); 7.70 (s, 1H), 7.40 (d of d, 4H), 6.95 (d, 2H), 6.85 (d, 2H), 3.85 (s, 3H), 3.80 (s, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=2)=O)=[CH:5][CH:4]=1.Cl.[NH2:20][OH:21]>C(O)C.N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=2)=[N:20][OH:21])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC1=CC=C(C(=O)C2=CC=C(C=C2)OC)C=C1
Step Two
Name
Quantity
21.5 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between ethyl acetate (500 mL) and water (500 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(=NO)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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